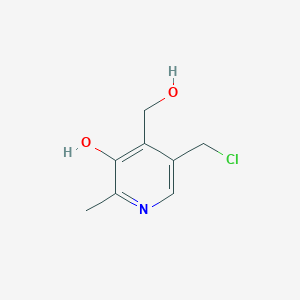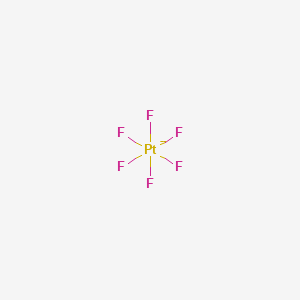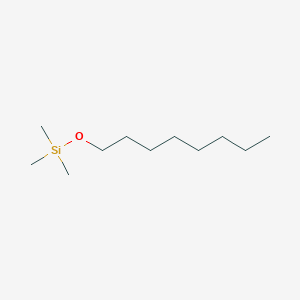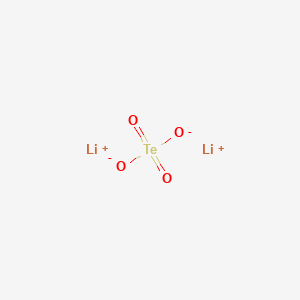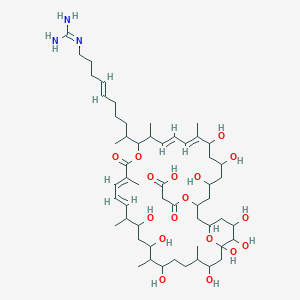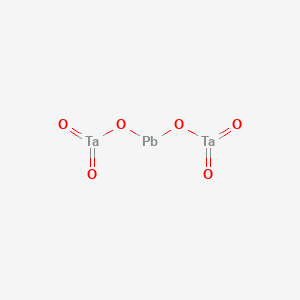
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a synthetic compound used in scientific research. It is a nitrogen-containing compound that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- releases nitric oxide through a process called diazeniumdiolation. This process involves the reaction of the compound with water to form a nitric oxide molecule and a carbamate. The nitric oxide molecule can then interact with biological systems and produce various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been shown to have various biochemical and physiological effects. It can induce vasodilation, inhibit platelet aggregation, and modulate the immune system. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-. One direction is to investigate its potential for use in cancer therapy. It has been shown to have anti-tumor properties and could be used in combination with other therapies to enhance their effectiveness. Another direction is to study its effects on the immune system and its potential for use in treating inflammatory diseases. Additionally, researchers could explore its potential for use in cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- can be synthesized through a multistep process. The first step involves the reaction of p-(dimethylamino)benzaldehyde with chloroacetyl chloride to form 3-(chloroacetyl)-p-(dimethylamino)benzaldehyde. The second step involves the reaction of the previous compound with sodium nitrite to form 3-(nitroso)-p-(dimethylamino)benzaldehyde. The final step involves the reaction of the previous compound with urea to form urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been used in scientific research to study the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and inflammation. Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a nitric oxide donor that can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems.
Eigenschaften
CAS-Nummer |
13909-28-9 |
|---|---|
Produktname |
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- |
Molekularformel |
C12H15ClN4O3 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15ClN4O3/c1-16(2)11(18)9-3-5-10(6-4-9)14-12(19)17(15-20)8-7-13/h3-6H,7-8H2,1-2H3,(H,14,19) |
InChI-Schlüssel |
PZDRJSZTIYNYJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-28-9 |
Synonyme |
1-(2-Chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]-3-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



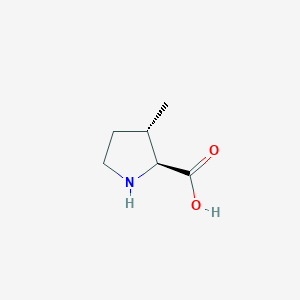

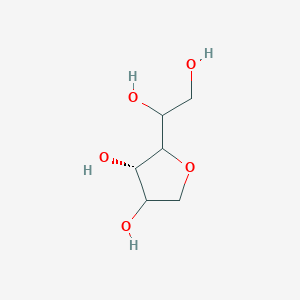


![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
